![molecular formula C8H11ClN4 B1529520 5-Chloro-6-(pyrrolidin-1-yl)pyrimidin-4-amine CAS No. 1694836-50-4](/img/structure/B1529520.png)
5-Chloro-6-(pyrrolidin-1-yl)pyrimidin-4-amine
Overview
Description
“5-Chloro-6-(pyrrolidin-1-yl)pyrimidin-4-amine” is a chemical compound with the CAS Number: 1694836-50-4 . It has a molecular weight of 198.65 . The IUPAC name for this compound is 5-chloro-6-(pyrrolidin-1-yl)pyrimidin-4-amine .
Molecular Structure Analysis
The InChI code for “5-Chloro-6-(pyrrolidin-1-yl)pyrimidin-4-amine” is 1S/C8H11ClN4/c9-6-7(10)11-5-12-8(6)13-3-1-2-4-13/h5H,1-4H2,(H2,10,11,12) . This code provides a specific textual identifier for the compound’s molecular structure .
Physical And Chemical Properties Analysis
“5-Chloro-6-(pyrrolidin-1-yl)pyrimidin-4-amine” is a powder that is stored at room temperature .
Scientific Research Applications
Antimicrobial Activity
The pyrrolidinone derivatives, such as 5-Chloro-6-(pyrrolidin-1-yl)pyrimidin-4-amine , have been identified as potent antimicrobial agents. Their structure allows them to interact with bacterial cell walls and disrupt vital processes, leading to the inhibition of bacterial growth .
Anticancer Activity
This compound has shown promise in anticancer studies. It’s been used in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives, which have demonstrated cytotoxic effects against various cancer cell lines. These derivatives can induce apoptosis in tumor cells, making them a valuable asset in cancer research .
Anti-inflammatory Activity
The anti-inflammatory properties of pyrrolidinone derivatives make them suitable for the development of new anti-inflammatory drugs. They can modulate the body’s inflammatory response, providing relief from conditions like arthritis and other chronic inflammatory diseases .
Antidepressant Activity
Research has indicated that compounds like 5-Chloro-6-(pyrrolidin-1-yl)pyrimidin-4-amine can serve as the basis for developing new antidepressants. Their ability to affect neurotransmitter levels may be beneficial in treating mood disorders .
Synthesis of Alkaloids and Unusual Amino Acids
The compound is utilized in the synthesis of various alkaloids and unusual β-amino acids, such as statin derivatives. These are important in pharmaceuticals and can lead to the development of new drugs .
Role in Medicinal Chemistry
As a versatile lead compound, 5-Chloro-6-(pyrrolidin-1-yl)pyrimidin-4-amine plays a significant role in medicinal chemistry. It serves as an intermediate in the synthesis of numerous drugs, showcasing its importance in drug discovery and development .
Safety and Hazards
Future Directions
While specific future directions for “5-Chloro-6-(pyrrolidin-1-yl)pyrimidin-4-amine” are not available, pyrimidinamine derivatives are considered promising agricultural compounds due to their outstanding activity and unique mode of action . They are a hot topic in the pesticide field, and new compounds are being explored .
Mechanism of Action
Target of Action
It is known that similar 2-aminopyrimidine derivatives have shown activity against organisms causing diseases like sleeping sickness and malaria .
Mode of Action
It’s worth noting that similar compounds have been found to exhibit antitrypanosomal and antiplasmodial activities .
Result of Action
Similar compounds have shown to exhibit antitrypanosomal and antiplasmodial activities .
properties
IUPAC Name |
5-chloro-6-pyrrolidin-1-ylpyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN4/c9-6-7(10)11-5-12-8(6)13-3-1-2-4-13/h5H,1-4H2,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHWABFOYIRULEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC(=C2Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-6-(pyrrolidin-1-yl)pyrimidin-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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